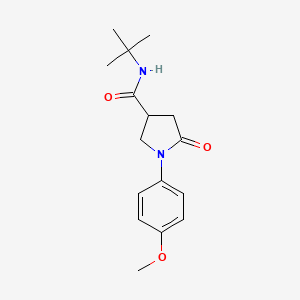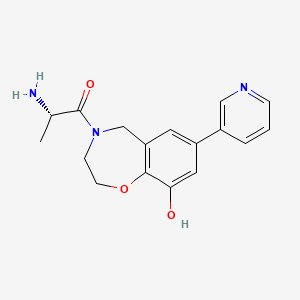![molecular formula C15H18N2O4 B5329946 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as A-836339, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用机制
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells such as macrophages and lymphocytes. Activation of the CB2 receptor by N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide leads to the inhibition of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of immune cells. This results in a reduction in inflammation and pain. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of microglial cells in the central nervous system.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to have a favorable safety profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It has a high affinity for the CB2 receptor and is selective for this receptor, which makes it useful for studying the role of the CB2 receptor in various physiological processes. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is also relatively stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, there are also some limitations to using N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in lab experiments. It is a synthetic compound and may not accurately represent the effects of endogenous cannabinoids. Additionally, its effects may be influenced by factors such as dose and route of administration.
未来方向
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more selective and potent CB2 receptor agonists for the treatment of pain and inflammation. Another area of interest is the investigation of the potential use of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to elucidate the precise molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide.
合成方法
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 5-methylisoxazole-3-carboxylic acid chloride to form the final product, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and other inflammatory conditions.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-7-12(17-21-9)15(18)16-10(2)11-5-6-13(19-3)14(8-11)20-4/h5-8,10H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHYEWMESNXJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)

![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)


![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)